molecular formula C8H9Cl2N B1297807 [(2,6-dichlorophenyl)methyl](methyl)amine CAS No. 15205-19-3

[(2,6-dichlorophenyl)methyl](methyl)amine

Cat. No.: B1297807
CAS No.: 15205-19-3
M. Wt: 190.07 g/mol
InChI Key: FPHGYJYIACPGRK-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methylamine is a secondary amine featuring a 2,6-dichlorobenzyl group and a methyl substituent on the nitrogen atom. Its molecular formula is C₈H₈Cl₂N, with a molecular weight of 190.07 g/mol (calculated). This compound and its analogs are of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of chlorine atoms, which influence electronic properties and binding interactions.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHGYJYIACPGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164947
Record name Benzenemethanamine, 2,6-dichloro-N-methyl-
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Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-19-3
Record name Benzenemethanamine, 2,6-dichloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,6-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,6-dichlorophenyl)methyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-dichlorophenyl)methyl](methyl)amine typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

[(2,6-dichlorophenyl)methyl](methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

[(2,6-dichlorophenyl)methyl](methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2,6-dichlorophenyl)methyl](methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Impact of Alkyl Chain Length on Nitrogen

  • Propyl vs. Methyl Substituents : The propyl analog (C₁₀H₁₃Cl₂N) exhibits higher molecular weight and lipophilicity compared to the methyl derivative, which may enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism: 2,6- vs. 2,4-Dichloro Substitution

  • The 2,4-dichloro isomer (C₈H₈Cl₂N) shares the same molecular formula as the target compound but differs in chlorine placement. The 2,6-substitution pattern creates a symmetrical structure, which may influence crystallinity and intermolecular interactions, whereas the 2,4-isomer introduces asymmetry, affecting electronic distribution and dipole moments .

Halogen Substitution: Chlorine vs. Fluorine

  • Replacing chlorine with fluorine in (2,6-difluorophenyl)methylamine (C₉H₁₁F₂N) reduces molecular weight (171.19 vs. 190.07 g/mol) and alters electronegativity. Fluorine’s smaller atomic radius and stronger electronegativity may enhance binding to polar targets while reducing steric bulk .

Heterocyclic and Functional Group Modifications

  • Pyrazole Derivative : The pyrazole-containing analog (C₁₀H₈Cl₂N₄) introduces a nitrogen-rich heterocycle, which could participate in hydrogen bonding or π-π stacking interactions, making it suitable for targeting enzymes or receptors with polar active sites .

Biological Activity

(2,6-Dichlorophenyl)methylamine is an organic compound classified within the phenylmethylamine group. Its structure features two chlorine atoms at the 2 and 6 positions of a benzene ring, along with a methyl group attached to the nitrogen atom. This unique configuration contributes to its biological activity, which is primarily mediated through interactions with various molecular targets in biological systems.

Chemical Structure

  • Molecular Formula : C9H10Cl2N
  • CAS Number : 15205-19-3

Synthesis

The synthesis of (2,6-Dichlorophenyl)methylamine typically involves a nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and methylamine, facilitated by a base such as sodium hydroxide. The reaction conditions generally include:

  • Temperature : 50-70°C
  • Time : 4-6 hours

The biological activity of (2,6-Dichlorophenyl)methylamine is attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate cellular signaling pathways, influencing various physiological responses. The compound may act as an agonist or antagonist depending on the target, potentially affecting neurotransmission and other critical biological processes.

Pharmacological Effects

Preliminary studies suggest that (2,6-Dichlorophenyl)methylamine may exhibit the following pharmacological effects:

  • Anti-inflammatory properties : Potential modulation of inflammatory pathways.
  • Analgesic effects : Influence on pain perception mechanisms.
  • Neurotransmitter modulation : Interaction with receptors involved in neurotransmission.

Case Studies and Research Findings

  • Enzyme Interaction Studies
    • Research indicates that (2,6-Dichlorophenyl)methylamine can bind to specific enzymes, altering their activity. For instance, studies have shown that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding Assays
    • In vitro assays have demonstrated that this compound can interact with serotonin receptors, suggesting potential applications in treating mood disorders.
  • Comparative Studies
    • A comparative analysis with structurally similar compounds (e.g., substituted benzylamines) has highlighted the unique reactivity and binding affinities of (2,6-Dichlorophenyl)methylamine due to its dichloro substituents.

Data Table: Comparison of Biological Activity with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(2,6-Dichlorophenyl)methylamineDichloro substituents at 2 and 6 positionsEnhanced reactivity and potential for receptor interaction
(2,3-Dichlorophenyl)methylamineSubstituted at the 2 and 3 positionsDifferent substitution pattern affects reactivity
(3,4-Dichlorophenyl)methylamineSubstituted at the 3 and 4 positionsVariations in chlorine placement influence activity
BenzylamineSimplest form without substitutionsLacks chlorination; serves as a baseline for comparison

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